

Application Notes: D-galactose-5-13C Breath Test for Liver Function Assessment

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Compound of Interest		
Compound Name:	D-galactose-5-13C	
Cat. No.:	B12405886	Get Quote

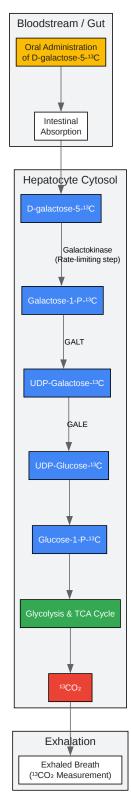
Introduction

The D-galactose-¹³C breath test is a non-invasive, quantitative method for assessing the metabolic capacity of the liver. Galactose is a monosaccharide almost exclusively metabolized by the liver, making it an ideal probe for hepatic function.[1][2] Following oral administration, ¹³C-labeled galactose is absorbed and transported to the liver, where it enters the Leloir pathway. The rate-limiting step in this pathway is the phosphorylation of galactose to galactose-1-phosphate, catalyzed by the enzyme galactokinase.[1][3] Subsequent metabolic steps eventually lead to the production of ¹³CO₂, which is expelled in the breath. The rate of ¹³CO₂ exhalation directly reflects the functional capacity of hepatocytes. This application note provides a detailed protocol for researchers, scientists, and drug development professionals to utilize this dynamic liver function test.

Metabolic Basis of the ¹³C-Galactose Breath Test

Galactose metabolism primarily occurs in the cytoplasm of liver cells.[4] The ingested D-galactose-¹³C is converted into glucose-1-phosphate via the four-step Leloir pathway. This pathway is crucial for integrating galactose from dietary sources (like lactose) into glycolysis. A diminished liver function, as seen in cirrhosis or chronic hepatitis, results in a decreased rate of galactose metabolism and consequently, a lower rate of ¹³CO₂ exhalation.





Metabolic Pathway of D-galactose-5-13C in the Liver

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Metabolic Pathway of D-galactose-5-13C in the Liver.



Experimental Protocol

This protocol outlines the necessary steps for performing the ¹³C-Galactose Breath Test (¹³C-GBT) in a clinical or research setting.

Materials and Reagents

- D-galactose-5-13C (e.g., 100 mg dose)
- Unlabeled carrier galactose (e.g., 25 g/m²)
- Drinking water (200-250 mL)
- Breath collection kits (e.g., glass Vacutainer tubes or collection bags)
- Gas Isotope Ratio Mass Spectrometer (IRMS) or Non-dispersive Isotope-Selective Infrared Spectrometer (NDIRS) for ¹³CO₂ analysis

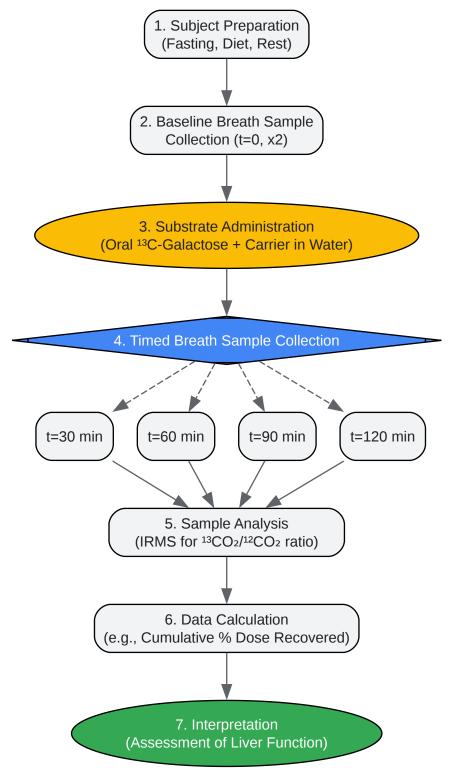
Subject Preparation

- Fasting: Subjects should fast for a minimum of 2 hours before the test begins. Water is permissible during the fasting period and the test itself.
- Dietary Restrictions: To ensure a stable baseline of ¹³C abundance, subjects should be instructed to avoid foods rich in ¹³C for 24-48 hours prior to the test. This includes corn-based products and cane sugar.
- Resting State: During the test, subjects should remain in a resting state (sitting or lying down) to maintain a stable metabolic rate.

Test Procedure

The overall workflow involves collecting baseline breath samples, administering the galactose substrate, and collecting subsequent breath samples at timed intervals.





Experimental Workflow for the ¹³C-Galactose Breath Test

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Experimental Workflow for the ¹³C-Galactose Breath Test.



- Baseline Collection: Collect two baseline breath samples from the subject before
 administering the substrate. Instruct the subject to take a deep breath, hold for 3-5 seconds,
 and exhale steadily into the collection tube or bag.
- Substrate Administration: Dissolve the D-galactose-5-13C and the unlabeled carrier galactose
 in approximately 200-250 mL of water. The subject should drink the entire solution promptly.
 Record this as time zero (t=0).
- Post-Administration Sampling: Collect subsequent breath samples at 30-minute intervals for up to 4 hours. A common sampling schedule is 30, 60, 90, and 120 minutes post-ingestion.

Breath Sample Analysis

- The enrichment of ¹³C in expired CO₂ is measured using Gas Isotope Ratio Mass Spectrometry (IRMS).
- Results are typically expressed as the delta (δ) value in per mil (%) relative to the international Pee Dee Belemnite (PDB) standard.

Data Calculation and Interpretation

The primary endpoint is often the cumulative percentage of the administered ¹³C dose recovered (CUMPCD) as ¹³CO₂ in the exhaled air over a specific period (e.g., 120 minutes).

- Calculation: The CUMPCD is calculated using the ¹³CO₂ enrichment values and the individual's CO₂ production rate, which can be estimated using equations like the Schofield equation based on gender, age, height, and weight.
- Interpretation: A lower CUMPCD value indicates reduced galactose metabolism and, therefore, impaired liver function. The results can be compared between patient groups, against healthy controls, or used to monitor changes in an individual's liver function over time.

Quantitative Data and Performance

The ¹³C-GBT is a sensitive and specific tool for distinguishing between healthy individuals and patients with varying degrees of liver disease.



Study Population	Key Parameter	Sensitivity	Specificity	Accuracy	Citation
Normal Subjects vs. Liver Cirrhosis	2-hour post- ingestion sample	93%	87%	-	
Chronic Liver Disease (No Cirrhosis vs. Compensate d Cirrhosis)	%dose/h at 120 min	71.4%	85.0%	83.7%	-
Early-Stage Primary Biliary Cirrhosis (PBC) vs. Controls	% recovery/h at 60 min	89.5%	95.0%	-	-

- The test has demonstrated the ability to differentiate between Child-Pugh class A and class B
 or C cirrhosis, indicating its utility in staging liver disease severity.
- Combining the ¹³C-GBT with another liver function breath test, such as the ¹³C-aminopyrine breath test (which assesses microsomal function), can increase the overall diagnostic accuracy for cirrhosis to 100% sensitivity and 92.5% specificity.

Applications in Research and Drug Development

- Diagnosis and Staging: Provides a quantitative measure to aid in the diagnosis and staging
 of chronic liver diseases such as cirrhosis and chronic hepatitis.
- Prognostic Marker: The capacity for galactose elimination is a valuable prognostic indicator in patients with various liver diseases.
- Drug Development: Can be employed in preclinical and clinical trials to non-invasively monitor potential drug-induced liver injury (DILI) by assessing changes in hepatic metabolic



function over the course of a study.

 Monitoring Therapy: Offers a dynamic assessment of liver function to monitor the efficacy of therapeutic interventions for liver disease.

Conclusion

The D-galactose-5-13C breath test is a robust, non-invasive, and quantitative tool for assessing hepatic function. Its high sensitivity and specificity make it valuable for diagnosing and staging liver disease, as well as for monitoring liver function in the context of drug development and clinical research. The detailed protocol provided herein offers a standardized methodology to ensure reliable and reproducible results.

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